molecular formula C26H54N2O2 B14320233 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid CAS No. 106675-13-2

4-{[3-(Octadecylamino)propyl]amino}pentanoic acid

Cat. No.: B14320233
CAS No.: 106675-13-2
M. Wt: 426.7 g/mol
InChI Key: HUVABVDVIOVVLY-UHFFFAOYSA-N
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Description

4-{[3-(Octadecylamino)propyl]amino}pentanoic acid is a synthetic organic compound characterized by its long alkyl chain and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid typically involves a multi-step process:

    Formation of the Octadecylamine Intermediate: Octadecylamine is synthesized through the reduction of octadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation Reaction: The octadecylamine is then reacted with 3-chloropropylamine under basic conditions to form 3-(octadecylamino)propylamine.

    Amidation Reaction: The final step involves the reaction of 3-(octadecylamino)propylamine with pentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Octadecylamino)propyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of octadecanoic acid and 4-{[3-(Octadecylamino)propyl]amino}butanoic acid.

    Reduction: Formation of 4-{[3-(Octadecylamino)propyl]amino}pentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[3-(Octadecylamino)propyl]amino}pentanoic acid has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

    Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chain allows it to insert into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Hexadecylamino)propyl]amino}pentanoic acid: Similar structure but with a shorter alkyl chain.

    4-{[3-(Dodecylamino)propyl]amino}pentanoic acid: Even shorter alkyl chain, affecting its amphiphilic properties.

Uniqueness

4-{[3-(Octadecylamino)propyl]amino}pentanoic acid is unique due to its long octadecyl chain, which enhances its ability to interact with lipid membranes and makes it more effective as a surfactant and antimicrobial agent compared to its shorter-chain analogs.

Properties

CAS No.

106675-13-2

Molecular Formula

C26H54N2O2

Molecular Weight

426.7 g/mol

IUPAC Name

4-[3-(octadecylamino)propylamino]pentanoic acid

InChI

InChI=1S/C26H54N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27-23-19-24-28-25(2)20-21-26(29)30/h25,27-28H,3-24H2,1-2H3,(H,29,30)

InChI Key

HUVABVDVIOVVLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCNC(C)CCC(=O)O

Origin of Product

United States

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